Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazole derivatives, which share a similar structure with the compound , has been extensively studied . The synthesis often involves the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These sulphides are then cyclized to give the corresponding thiazolo .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a thiazolo[3,2-b][1,2,4]triazole ring, and a 2-chlorophenyl group. The presence of these functional groups may contribute to the compound’s physical and chemical properties, as well as its potential biological activities.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 434.94. Other properties such as melting point, boiling point, solubility, and stability have not been explicitly reported in the literature.Scientific Research Applications
Synthesis and Biological Activity
Research into compounds with structures incorporating elements like triazole, thiazole, and piperidine often focuses on their synthesis and potential biological activities, especially antimicrobial and antifungal properties. For instance, Bektaş et al. (2007) discussed the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, exploring their antimicrobial activities. These studies indicate that compounds with such heterocyclic frameworks can exhibit significant biological activities, warranting further investigation for potential therapeutic applications (Bektaş et al., 2007).
Structural Characterization and Antagonist Activity
Compounds incorporating 1,2,4-triazole and piperidine subunits have also been investigated for their structural characteristics and potential as receptor antagonists. For example, Watanabe et al. (1992) synthesized a series of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with piperidine groups, testing them for 5-HT2 and alpha 1 receptor antagonist activity. Such studies underscore the importance of these compounds in developing new therapeutic agents targeting specific receptors (Watanabe et al., 1992).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and pharmacological activities. Given the pharmacological potential of similar compounds, this compound could be a promising candidate for future drug development .
Properties
IUPAC Name |
ethyl 1-[(2-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3S/c1-3-28-19(27)13-8-10-24(11-9-13)16(14-6-4-5-7-15(14)21)17-18(26)25-20(29-17)22-12(2)23-25/h4-7,13,16,26H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEPRGFBQGIBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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